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Compound of Interest

Compound Name: Tak-041
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAK-041, a clinical-stage GPR139

agonist, with other alternatives for validating G protein-coupled receptor 139 (GPR139) as a

therapeutic target. The content is supported by experimental data, detailed methodologies for

key experiments, and visualizations of relevant pathways and workflows.

Introduction to GPR139
GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central

nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1] Its

strategic location in brain regions critical for reward, motivation, and mood regulation has made

it an attractive target for the development of novel therapeutics for neuropsychiatric disorders.

The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan

and L-phenylalanine.[2] GPR139 is known to signal primarily through the Gq/11 pathway.[1]

TAK-041: A Potent and Selective GPR139 Agonist
TAK-041 (also known as NBI-1065846 or Zelatriazin) is a potent and selective small-molecule

agonist of GPR139 that has been investigated in clinical trials for the treatment of negative

symptoms of schizophrenia and anhedonia in major depressive disorder.[3][4][5] Although its

development was discontinued in 2023, the extensive preclinical and clinical data generated for

TAK-041 provide a valuable framework for validating GPR139 as a therapeutic target.[5]
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Comparative Data of GPR139 Agonists
The following table summarizes the in vitro potency of TAK-041 and other notable GPR139

agonists.

Compound
Name

Agonist/Antag
onist

Target EC50 (nM) Source(s)

TAK-041 Agonist Human GPR139 22 [1]

JNJ-63533054 Agonist Human GPR139 16 [6]

Rat GPR139 63 [6]

Mouse GPR139 28 [6]

Zebrafish

GPR139
3.91 [7]

Compound 20a Agonist Human GPR139 24.7 [8]

Compound 15a Agonist Human GPR139 31.4 [8]

Compound [I] Agonist GPR139 24.7 [9]

Preclinical Validation of GPR139 Agonism with TAK-
041
Target Engagement and Neuronal Activation
c-Fos Expression: The immediate early gene c-Fos is a marker of neuronal activation. Studies

in wild-type mice demonstrated that oral administration of a GPR139 agonist, a tool compound

with a similar mechanism to TAK-041, induced a dose-dependent increase in c-Fos-positive

cells in the medial habenula. This effect was absent in GPR139 knockout mice, confirming

target engagement and the receptor's role in modulating habenular activity.[10]

Neurochemical and Behavioral Effects
Dopamine Release (In Vivo Microdialysis): Preclinical microdialysis studies in rats showed that

TAK-041 reduced amphetamine- and nicotine-induced dopamine release in the nucleus

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2758957?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208981/
https://www.medchemexpress.com/JNJ-63533054.html
https://www.medchemexpress.com/JNJ-63533054.html
https://www.medchemexpress.com/JNJ-63533054.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11665214/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01034
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01034
https://www.bioworld.com/articles/703163-novel-gpr139-agonist-evaluated-in-schizophrenia-mouse-model?v=preview
https://www.benchchem.com/product/b2758957?utm_src=pdf-body
https://www.benchchem.com/product/b2758957?utm_src=pdf-body
https://www.benchchem.com/product/b2758957?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7234360/
https://www.benchchem.com/product/b2758957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2758957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accumbens.[10][11] This suggests that GPR139 activation can modulate dopamine

neurotransmission, a key pathway implicated in reward and motivation.

Behavioral Models: In rodent models relevant to negative symptoms of schizophrenia and

depression, TAK-041 has demonstrated efficacy in reversing anhedonia and social interaction

deficits.[4][10][11] For instance, it reversed anhedonia caused by unpredictable chronic mild

stress in rats and social interaction deficits in various mouse models of schizophrenia.[4][10]

[11]

Clinical Validation of GPR139 Agonism with TAK-041
Pharmacokinetics and Safety in Humans
A Phase 1 study in healthy volunteers and patients with stable schizophrenia found TAK-041 to

be generally well-tolerated with no serious adverse events reported. It exhibited a nearly linear

pharmacokinetic profile with rapid absorption and a long half-life of 170-302 hours.[12] Minimal

treatment-associated adverse reactions, such as headache and drowsiness, have been

reported.[1]

Target Engagement and Functional Effects in the Brain
Positron Emission Tomography (PET): A study using [11C]PHNO PET in healthy volunteers

demonstrated that pre-treatment with TAK-041 (20 mg and 40 mg) significantly attenuated the

d-amphetamine-induced reduction in the binding potential of the radioligand in the putamen

and ventral striatum.[11] This provides evidence of target engagement in the human brain and

modulation of the dopaminergic system.

Functional Magnetic Resonance Imaging (fMRI): In a proof-of-activity study (NCT03319953)

involving patients with stable schizophrenia, TAK-041 was evaluated for its effects on

motivational anhedonia using a monetary incentive delay (MID) task.[3][13] While there was no

significant effect on cognitive scores, at day 14, TAK-041 produced an increase in reward

anticipatory activity in the ventral striatum compared to placebo.[3] This indicates that TAK-041
can modulate neural circuits involved in reward processing.

Alternative Therapeutic Strategies: GPR139
Antagonists
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While agonist-based therapies have been the primary focus, GPR139 antagonists represent an

alternative strategy. Several synthetic antagonists have been developed and are being used as

tool compounds to further elucidate the role of GPR139 signaling.[7][14] For example, in

preclinical models, GPR139 antagonists have been shown to modulate fear memory

consolidation and retrieval.[7] The development of potent and selective antagonists could offer

a different approach to treating neuropsychiatric disorders by blocking the effects of

endogenous ligands.

Experimental Protocols
GPR139 Signaling Pathway Assay (Calcium
Mobilization)
Objective: To determine the potency of GPR139 agonists by measuring intracellular calcium

mobilization following receptor activation.

Methodology:

HEK293 cells stably expressing human GPR139 are plated in 96-well plates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

A baseline fluorescence measurement is taken.

Serial dilutions of the test compound (e.g., TAK-041) are added to the wells.

Changes in fluorescence, indicative of intracellular calcium release, are monitored in real-

time using a fluorescence plate reader.

The EC50 value is calculated from the dose-response curve.

c-Fos Immunohistochemistry
Objective: To visualize and quantify neuronal activation in specific brain regions following

GPR139 agonist administration.

Methodology:
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Rodents are orally administered the GPR139 agonist or vehicle.

After a specific time point (e.g., 2 hours), animals are deeply anesthetized and transcardially

perfused with saline followed by 4% paraformaldehyde.

Brains are extracted, post-fixed, and cryoprotected.

Coronal sections of the brain region of interest (e.g., habenula) are cut using a cryostat.

Sections are incubated with a primary antibody against c-Fos.

A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric

detection is applied.

The number of c-Fos-positive cells is quantified using microscopy and image analysis

software.

In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region in freely moving

animals following GPR139 agonist administration.

Methodology:

A guide cannula is surgically implanted into the target brain region (e.g., nucleus

accumbens) of the rodent.

After a recovery period, a microdialysis probe is inserted through the guide cannula.

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

Dialysate samples are collected at regular intervals to establish a baseline dopamine level.

The GPR139 agonist is administered (systemically or locally via reverse dialysis).

Dialysate collection continues to monitor changes in dopamine concentration over time.

Dopamine levels in the samples are quantified using high-performance liquid

chromatography with electrochemical detection (HPLC-ED).
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Functional MRI with Monetary Incentive Delay (MID) Task
Objective: To assess the effect of a GPR139 agonist on brain activity in response to reward

anticipation.

Methodology:

Participants undergo an fMRI scan while performing the MID task.

The task involves cues that signal the potential for a monetary reward, a monetary loss, or

no change.

Participants are required to respond quickly to a target stimulus to either win the potential

reward or avoid the potential loss.

Blood-oxygen-level-dependent (BOLD) signals are measured throughout the task.

The primary contrast of interest is the BOLD signal during the anticipation of a reward versus

a neutral outcome.

Data is analyzed to identify brain regions with significantly different activation between the

drug and placebo conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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